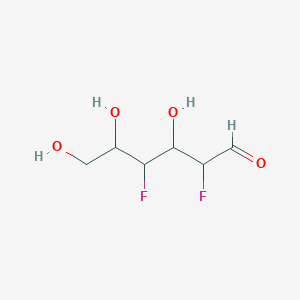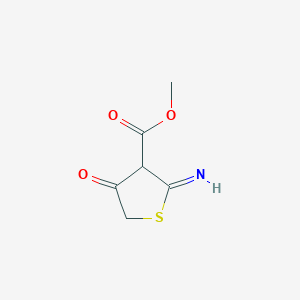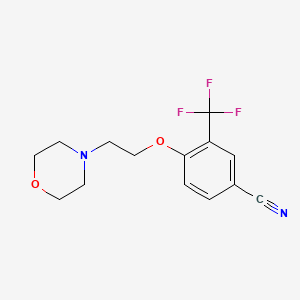
3-(5-Bromo-2-nitrophenoxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-nitrophenoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 5-bromo-2-nitrophenoxy group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both bromine and nitro groups on the phenoxy ring imparts unique reactivity and properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-nitrophenoxy)pyrrolidine typically involves the following steps:
Nitration of 5-bromophenol: This step introduces the nitro group to the 5-bromophenol, resulting in 5-bromo-2-nitrophenol.
Formation of 5-bromo-2-nitrophenoxy intermediate: The 5-bromo-2-nitrophenol is then reacted with a suitable base to form the 5-bromo-2-nitrophenoxy intermediate.
Coupling with pyrrolidine: The final step involves the coupling of the 5-bromo-2-nitrophenoxy intermediate with pyrrolidine under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(5-Bromo-2-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The pyrrolidine ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: 3-(5-Amino-2-nitrophenoxy)pyrrolidine.
Oxidation: Various oxidized pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-nitrophenoxy)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, potentially leading to new therapeutic agents.
Organic Synthesis: The compound’s unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-nitrophenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The presence of the nitro and bromine groups can influence its binding affinity and specificity towards these targets. The molecular pathways involved would depend on the specific biological system being studied.
Comparación Con Compuestos Similares
3-(5-Bromo-2-nitrophenoxy)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of pyrrolidine.
3-(5-Bromo-2-nitrophenoxy)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness: 3-(5-Bromo-2-nitrophenoxy)pyrrolidine is unique due to the combination of the pyrrolidine ring with the 5-bromo-2-nitrophenoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H11BrN2O3 |
|---|---|
Peso molecular |
287.11 g/mol |
Nombre IUPAC |
3-(5-bromo-2-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-1-2-9(13(14)15)10(5-7)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2 |
Clave InChI |
VUVNBFFZLCEXIL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1OC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)


![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)




![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)

![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)

![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)

